![molecular formula C14H32CuN2O8S B13761913 copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate CAS No. 68975-66-6](/img/structure/B13761913.png)
copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate is a complex chemical compound with a molecular formula of C14H32CuN2O8S and a molecular weight of 452.023 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate typically involves the reaction of N,N,N’,N’-tetrakis(2-hydroxypropyl)ethylenediamine with copper sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper and the hydroxyl groups in the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper oxides, while reduction reactions may yield copper metal .
Wissenschaftliche Forschungsanwendungen
Copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it is studied for its potential antimicrobial and antioxidant properties . In medicine, it is explored for its potential therapeutic applications, including its role in DNA cleavage and protein binding . In industry, it is used in the production of urethane foams and as a complexing agent .
Wirkmechanismus
The mechanism of action of copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative DNA cleavage through the production of reactive oxygen species (ROS) via a Fenton-type mechanism . Additionally, it can bind to proteins, altering their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other copper complexes with poly-hydroxyl groups, such as copper phthalocyanine complexes and copper Schiff base complexes .
Uniqueness: What sets copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate apart is its unique combination of hydroxyl groups and copper, which confer distinct chemical and biological properties. This compound’s ability to act as a catalyst, its antimicrobial and antioxidant activities, and its potential therapeutic applications make it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
68975-66-6 |
|---|---|
Molekularformel |
C14H32CuN2O8S |
Molekulargewicht |
452.0 g/mol |
IUPAC-Name |
copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate |
InChI |
InChI=1S/C14H32N2O4.Cu.H2O4S/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;;1-5(2,3)4/h11-14,17-20H,5-10H2,1-4H3;;(H2,1,2,3,4)/q;+2;/p-2 |
InChI-Schlüssel |
CNZJCZOTBUNOMM-UHFFFAOYSA-L |
Kanonische SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O.[O-]S(=O)(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


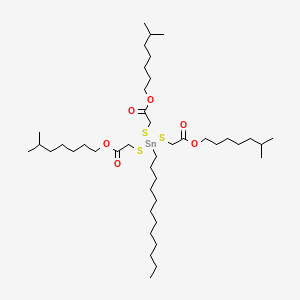
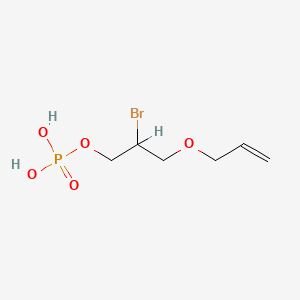
![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
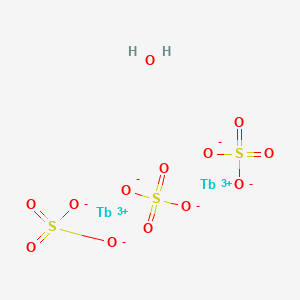
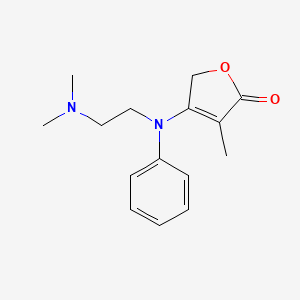
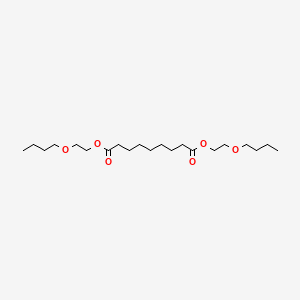


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
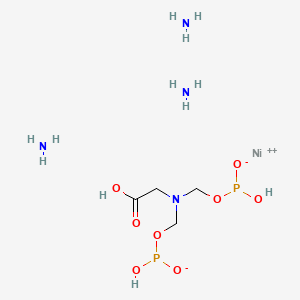
![Benzenesulfonic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B13761885.png)
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
